The Tumour-associated MUC1 epitope is a significant biomarker in cancer research, particularly due to its aberrant expression and glycosylation in various malignancies. MUC1, a type of membrane-bound mucin, plays a crucial role in cell signaling and protection of epithelial cells. In cancer, MUC1 is overexpressed and undergoes abnormal glycosylation, leading to the formation of specific epitopes that are not present in normal tissues. These changes have made MUC1 a target for therapeutic interventions and diagnostic applications.
The Tumour-associated MUC1 epitope is derived from the MUC1 protein, which is expressed in various epithelial tissues. In cancerous conditions, the expression of MUC1 is significantly elevated, particularly in breast, ovarian, and pancreatic cancers. This aberrant expression is associated with tumor progression and poor prognosis .
MUC1 can be classified into different groups based on its glycosylation patterns:
The synthesis of the Tumour-associated MUC1 epitope typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications. This method enables the incorporation of specific glycosylation patterns that mimic those found in cancerous tissues.
The molecular structure of the Tumour-associated MUC1 epitope consists of a tandem repeat sequence rich in serine and threonine residues that are potential sites for O-glycosylation. The core sequence often includes motifs such as PDTRPAP or GSTA, which are critical for antibody recognition.
The chemical formula for the Tumour-associated MUC1 epitope is C80H127N25O28, indicating a complex structure with multiple functional groups conducive to interactions with antibodies .
The Tumour-associated MUC1 epitope can undergo various chemical reactions related to its glycosylation:
Studies have shown that the presence of specific sugars like N-acetylgalactosamine enhances binding affinity to antibodies such as PankoMab-GEX, which specifically targets the Tumour-associated MUC1 epitope .
The mechanism by which the Tumour-associated MUC1 epitope exerts its effects involves several pathways:
Research indicates that targeting the Tumour-associated MUC1 epitope can restore immune surveillance and inhibit tumor growth by blocking pathways involved in invasion and angiogenesis .
The Tumour-associated MUC1 epitope has several applications in cancer research and therapy:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: